4-Hydroxyphthalaldehyde
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Overview
Description
4-Hydroxyphthalaldehyde is an organic compound with the molecular formula C8H6O3. It is a derivative of phthalaldehyde, characterized by the presence of a hydroxyl group (-OH) attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxyphthalaldehyde can be synthesized through several methods. One common approach involves the reaction of phthalaldehyde with hydroxylating agents under controlled conditions. For instance, the hydrolysis of tetrabromo-o-xylene using potassium oxalate, followed by purification through steam distillation, is a known method .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar chemical reactions as in laboratory settings. The process typically includes steps for purification and quality control to ensure the compound’s consistency and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyphthalaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acid chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Hydroxyphthalaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxyphthalaldehyde involves its reactivity with nucleophiles. The aldehyde group reacts with primary amines to form stable, water-soluble, and crystalline products. This reactivity is exploited in biochemical assays and synthetic applications . The molecular targets and pathways involved include interactions with amino acids and proteins, leading to the formation of Schiff bases and other derivatives .
Comparison with Similar Compounds
Phthalaldehyde: A related compound with two aldehyde groups but lacking the hydroxyl group.
4-Hydroxybenzaldehyde: Similar structure but with a single aldehyde group and a hydroxyl group on the benzene ring.
Salicylaldehyde: Contains an aldehyde group and a hydroxyl group ortho to each other on the benzene ring.
Uniqueness: 4-Hydroxyphthalaldehyde is unique due to the presence of both an aldehyde and a hydroxyl group on the benzene ring, which imparts distinct reactivity and applications. Its ability to form stable crystalline products with primary amines sets it apart from other similar compounds .
Properties
Molecular Formula |
C8H6O3 |
---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
4-hydroxyphthalaldehyde |
InChI |
InChI=1S/C8H6O3/c9-4-6-1-2-8(11)3-7(6)5-10/h1-5,11H |
InChI Key |
VSGACYFHLPVUQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C=O)C=O |
Origin of Product |
United States |
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